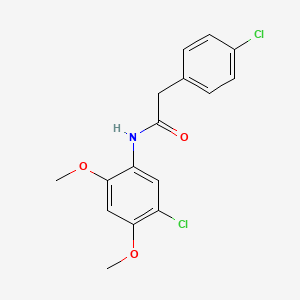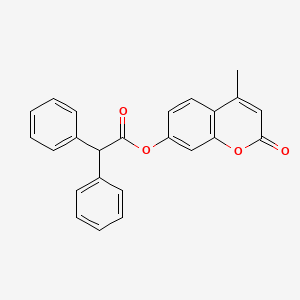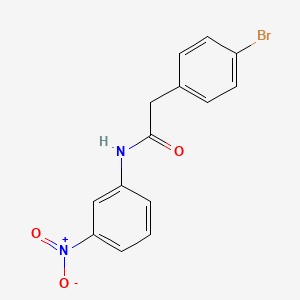![molecular formula C15H15N3OS2 B5783777 4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol](/img/structure/B5783777.png)
4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as MTT, and it is widely used in biochemical and physiological studies.
Mécanisme D'action
MTT is reduced by mitochondrial dehydrogenases in living cells to form a blue formazan product. The reduction of MTT is dependent on the activity of mitochondrial dehydrogenases, which are present in living cells. The blue formazan product is insoluble in water and is trapped within the cells. The amount of formazan produced is proportional to the number of viable cells in the culture.
Biochemical and Physiological Effects:
MTT has been shown to have a minimal effect on the biochemical and physiological properties of cells. It is not toxic to cells and does not affect cell growth or metabolism. The reduction of MTT is an indicator of the metabolic activity of cells, which is closely related to cell viability and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
MTT is a widely used colorimetric assay for measuring cell viability and proliferation. It is a simple, rapid, and reliable method that can be performed in a 96-well plate format. The assay is non-radioactive and does not require any specialized equipment. However, the assay has some limitations. MTT is not suitable for measuring cell death, as the reduction of MTT can occur in dead cells. The assay is also affected by compounds that interfere with mitochondrial dehydrogenases, such as some drugs and toxins.
Orientations Futures
There are several future directions for research on MTT. One area of interest is the development of new assays that can measure cell viability and proliferation more accurately and reliably. Another area of interest is the use of MTT in the development of new drugs and therapies for various diseases. MTT can be used to screen compounds for their cytotoxicity and to evaluate the efficacy of drugs in preclinical studies. Additionally, MTT can be used in the development of new diagnostic tools for diseases such as cancer, where cell viability and proliferation are important indicators.
Méthodes De Synthèse
The synthesis of MTT involves the reaction of 2-methyl-4,5-diaminobenzene-1,3-disulfonic acid with thioacetamide and formaldehyde. The resulting product is then treated with methyl iodide to obtain MTT. This synthesis method has been widely used in laboratories and has been optimized to produce high yields of MTT.
Applications De Recherche Scientifique
MTT is widely used in scientific research, particularly in the field of cell biology. It is commonly used as a colorimetric assay to measure cell viability and proliferation. MTT is reduced by mitochondrial dehydrogenases in living cells to form a blue formazan product, which can be quantified by spectrophotometry. This assay is widely used to evaluate the cytotoxicity of drugs and other compounds on cells.
Propriétés
IUPAC Name |
4-[[4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]-methylamino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-9-14(21-10(2)16-9)13-8-20-15(17-13)18(3)11-4-6-12(19)7-5-11/h4-8,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHQMAYXALFQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CSC(=N2)N(C)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B5783702.png)


![1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5783718.png)
![benzyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B5783723.png)

![5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5783735.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5783743.png)


![2-{4-[3-(4-methylphenyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5783772.png)

